molecular formula C19H18N2O3S B5029288 N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide

N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide

Cat. No. B5029288
M. Wt: 354.4 g/mol
InChI Key: SSDJDDTWSBOTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide, commonly known as PPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. PPMP is a potent inhibitor of the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids.

Mechanism of Action

PPMP inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. This inhibition leads to a decrease in the levels of glycosphingolipids in cells. The exact mechanism by which this inhibition leads to the observed effects is not fully understood, but it is thought to involve changes in cell signaling pathways and membrane properties.
Biochemical and physiological effects:
PPMP has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in mice. PPMP has also been shown to alter the expression of various genes involved in cell signaling and metabolism.

Advantages and Limitations for Lab Experiments

PPMP has several advantages for use in lab experiments. It is a potent inhibitor of glucosylceramide synthase, which allows for the selective inhibition of glycosphingolipid synthesis. PPMP has also been shown to have low toxicity in animal models. However, there are also some limitations to its use. PPMP is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are several potential future directions for research on PPMP. One area of interest is the role of glycosphingolipids in neurodegenerative diseases such as Alzheimer's disease. PPMP has been shown to improve cognitive function in mice, and further research could explore its potential as a treatment for Alzheimer's disease. Another area of interest is the role of glycosphingolipids in cancer. PPMP has been shown to induce apoptosis in cancer cells, and further research could explore its potential as a cancer treatment. Finally, there is also potential for the development of new compounds based on the structure of PPMP with improved properties for use in scientific research.

Synthesis Methods

PPMP can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenoxy-3-pyridinylmethanol with phenylmethanesulfonyl chloride to form N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide. This compound can then be further purified through recrystallization.

Scientific Research Applications

PPMP has been extensively studied for its potential use in scientific research. It has been shown to inhibit the synthesis of glycosphingolipids, which are involved in various cellular processes such as cell signaling, adhesion, and differentiation. PPMP has been used to study the role of glycosphingolipids in cancer, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-25(23,15-16-8-3-1-4-9-16)21-14-17-10-7-13-20-19(17)24-18-11-5-2-6-12-18/h1-13,21H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDJDDTWSBOTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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